Nukacin ISK-1 was first isolated from an aged bed of fermented rice bran and has been extensively studied for its structural and functional properties. The strain Staphylococcus warneri ISK-1 serves as the natural producer of this lantibiotic, which can be genetically manipulated for enhanced production and characterization.
Nukacin ISK-1 is classified as a type-A(II) lantibiotic. Lantibiotics are further divided into classes based on their structural features and biosynthetic pathways. Type-A(II) lantibiotics are known for their ability to bind to lipid II, which is essential for the synthesis of peptidoglycan in bacterial cell walls.
The biosynthesis of nukacin ISK-1 involves ribosomal synthesis followed by post-translational modifications. The genes responsible for its synthesis include the structural gene nukA and several modifying enzymes that facilitate the formation of lanthionine bridges.
The mutacin II biosynthesis machinery has been employed to produce novel variants of nukacin, demonstrating the versatility of this system in generating bioactive peptides. Techniques such as fusion PCR have been utilized to integrate genes encoding nonnative lantibiotics into the mutacin II locus, allowing for the production of hybrids with potential antimicrobial properties .
Nukacin ISK-1 consists of a linear sequence that undergoes extensive post-translational modifications to form its characteristic cyclic structure. NMR studies reveal that it exists in two distinct conformations in solution, which interconvert over time. These conformations differ primarily in the orientation of the lanthionine rings, specifically ring A and ring C .
The molecular formula for nukacin ISK-1 is C₁₈H₃₃N₆O₇S₂, with a molecular weight of approximately 433.6 g/mol. The peptide's structure includes multiple hydrophobic regions critical for its interaction with lipid II.
The primary chemical reaction involving nukacin ISK-1 is its binding to lipid II, which inhibits cell wall biosynthesis in target bacteria. The binding mechanism involves specific interactions between the peptide's residues and the lipid II molecule.
Isothermal titration calorimetry has been used to study the binding affinity of nukacin ISK-1 to lipid II, confirming that specific motifs within its structure are essential for this interaction . The methyllanthionine ring plays a crucial role in facilitating this binding.
Nukacin ISK-1 exerts its antimicrobial effects by binding to lipid II, thereby disrupting the assembly of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.
Studies indicate that only one conformational state of nukacin ISK-1 is capable of effectively binding to lipid II, highlighting the importance of structural dynamics in its mechanism of action .
Nukacin ISK-1 is a soluble peptide that displays stability under various pH conditions, making it suitable for therapeutic applications. Its solubility is influenced by the presence of ionizable groups within its structure.
The compound exhibits strong antibacterial activity against a range of Gram-positive pathogens, including strains resistant to conventional antibiotics. Its low toxicity profile makes it an attractive candidate for further development as an antimicrobial agent.
Research has shown that modifications to specific amino acid residues can enhance the antibacterial potency of nukacin ISK-1 while maintaining low cytotoxicity towards human cells .
Nukacin ISK-1 has potential applications in various fields:
Staphylococcus warneri is a coagulase-negative, Gram-positive bacterium first isolated from human skin and formally characterized in 1975. It is a commensal organism in the human microbiota, predominantly colonizing skin and mucosal surfaces. The ISK-1 strain was isolated from aged fermented rice bran ("nukadoko"), reflecting its environmental adaptability [1] [4] [9]. Taxonomically, S. warneri belongs to the family Staphylococcaceae and shares habitat preferences with related species like S. epidermidis and S. hominis. While typically a commensal, it exhibits opportunistic pathogenic potential in immunocompromised hosts, associated with medical device infections, endocarditis, and osteomyelitis [3] [9]. Genotypic analyses reveal significant misidentification rates between S. warneri and other staphylococci (e.g., S. haemolyticus, S. aureus) when relying solely on biochemical methods, necessitating molecular confirmation via sodA or nuc gene sequencing or automated ribotyping [3]. The bacterium's ecological versatility—spanning human, animal, and food matrices—highlights its evolutionary success in diverse niches, with nukacin ISK-1 production likely enhancing its competitive fitness.
Nukacin ISK-1 is a definitive member of the lacticin 481 group (also termed the AII subclass of class II lantibiotics), characterized by shared structural motifs and biosynthetic pathways. Key classification features include:
Table 1: Characteristics of Lacticin 481 Group Lantibiotics
Lantibiotic | Producer Organism | Key Structural Features | Modification Enzyme |
---|---|---|---|
Nukacin ISK-1 | Staphylococcus warneri ISK-1 | Glu13 in Ring A; Dehydrobutyrine16 | NukM |
Lacticin 481 | Lactococcus lactis | Glu14 in Ring A | LctM |
Mutacin II | Streptococcus mutans | Glu13 in Ring A | MutM |
Salivaricins | Streptococcus salivarius | Conserved Ring A motif | SalM |
Notably, nukacin ISK-1 lacks a dedicated regulatory operon (e.g., LanRK two-component systems), relying instead on environmental cues like pH for production modulation—a trait shared within its subgroup [8].
Nukacin ISK-1 exhibits a narrow but potent antimicrobial spectrum, primarily targeting Gram-positive bacteria. Its activity is particularly significant against clinically relevant pathogens:
Table 2: Antimicrobial Spectrum of Nukacin ISK-1
Target Pathogen | Inhibition Level | Key Resistance Phenotypes Affected |
---|---|---|
Staphylococcus aureus (MRSA) | High (MIC 0.05–0.2 μg/mL) | Methicillin resistance |
Enterococcus faecalis (VRE) | Moderate-High (MIC 0.1–0.8 μg/mL) | Vancomycin resistance |
Bacillus subtilis | High (MIC <0.1 μg/mL) | N/A |
Micrococcus luteus | High (MIC <0.1 μg/mL) | N/A |
Gram-negative bacteria | None | N/A |
Ecologically, nukacin production confers S. warneri ISK-1 with a competitive advantage in nutrient-limited environments like fermented substrates or skin microbiomes. It exemplifies bacterial chemical warfare, suppressing phylogenetically related species competing for the same niche [5] [9]. The bacteriocin's role extends beyond inhibition—in vivo reporter assays (LiaRS system) confirm it triggers stress responses in susceptible cells, amplifying its ecological impact [1]. This targeted activity makes it a valuable template for engineering novel anti-infectives against antibiotic-resistant pathogens [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1